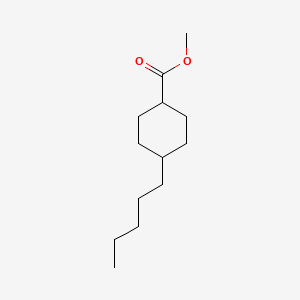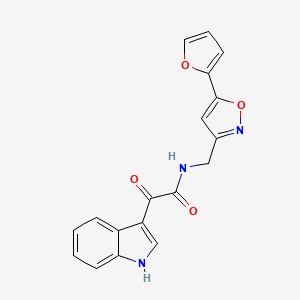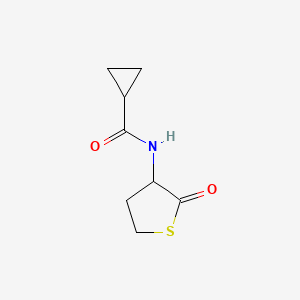![molecular formula C23H23ClN4O B3013507 N-[4-(4-benzylpiperazin-1-yl)phenyl]-2-chloropyridine-4-carboxamide CAS No. 1118822-62-0](/img/structure/B3013507.png)
N-[4-(4-benzylpiperazin-1-yl)phenyl]-2-chloropyridine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(4-benzylpiperazin-1-yl)phenyl]-2-chloropyridine-4-carboxamide is a useful research compound. Its molecular formula is C23H23ClN4O and its molecular weight is 406.91. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
PARP Inhibitors for Cancer Therapy
Compounds structurally related to N-[4-(4-benzylpiperazin-1-yl)phenyl]-2-chloropyridine-4-carboxamide have shown significant potential as poly(ADP-ribose) polymerase (PARP) inhibitors, exhibiting exceptional potency in enzyme inhibition and cellular assays. These inhibitors have demonstrated promising oral bioavailability, ability to cross the blood-brain barrier, and efficacy in tumor models, highlighting their potential in cancer therapy (Penning et al., 2010).
Antimicrobial and Anti-inflammatory Agents
Derivatives of this compound have been synthesized and evaluated for their antimicrobial activities. These compounds exhibit a range of activities against bacteria and fungi, with some showing specific activity against non-tuberculous mycobacterial strains and Pneumocystis carinii, suggesting their potential as antimicrobial agents (Patel et al., 2011; Laurent et al., 2009).
Neuroinflammation Imaging
In the context of neuroinflammation, related compounds have been developed as PET radiotracers specific for the macrophage colony-stimulating factor 1 receptor (CSF1R), a microglia-specific marker. These tracers can noninvasively image reactive microglia and their contribution to neuroinflammation in vivo, providing valuable tools for the development of therapeutics targeting neuroinflammatory processes (Horti et al., 2019).
Anticancer and Anti-5-Lipoxygenase Agents
Research on pyrazolopyrimidine derivatives, structurally related to this compound, has demonstrated their efficacy as anticancer and anti-5-lipoxygenase agents, providing a basis for the development of novel therapeutic compounds with potential applications in cancer treatment and inflammation control (Rahmouni et al., 2016).
Mécanisme D'action
Target of Action
The primary targets of N-[4-(4-benzylpiperazin-1-yl)phenyl]-2-chloropyridine-4-carboxamide are likely to be carbonic anhydrases (CA) and oxidoreductase . Carbonic anhydrases are a group of enzymes that catalyze the reversible hydration of carbon dioxide, playing a crucial role in many physiological functions . Oxidoreductases are enzymes involved in oxidation-reduction reactions, crucial for energy production and detoxification processes .
Mode of Action
This compound interacts with its targets by binding to their active sites. In the case of carbonic anhydrases, it fits nicely in the active site and interacts with the zinc ion and three histidine residues . For oxidoreductases, docking studies suggest a good correlation between the estimated score by genetic algorithm and the experimental inhibitory potency of the derivatives .
Biochemical Pathways
The compound’s interaction with carbonic anhydrases and oxidoreductases affects several biochemical pathways. By inhibiting carbonic anhydrases, it can disrupt pH and CO2 homeostasis, respiration, bone resorption, and electrolyte secretion . The inhibition of oxidoreductases can impact energy production and detoxification processes .
Result of Action
The compound exhibits significant antibacterial and antifungal activity . It also shows potential as a carbonic anhydrase inhibitor, which could have therapeutic applications in treating disorders such as glaucoma, cancer, obesity, epilepsy, edema, and osteoporosis .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the compound’s antimicrobial activity was demonstrated under standardized conditions
Propriétés
IUPAC Name |
N-[4-(4-benzylpiperazin-1-yl)phenyl]-2-chloropyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClN4O/c24-22-16-19(10-11-25-22)23(29)26-20-6-8-21(9-7-20)28-14-12-27(13-15-28)17-18-4-2-1-3-5-18/h1-11,16H,12-15,17H2,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCUWTTMYQWNHST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3=CC=C(C=C3)NC(=O)C4=CC(=NC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1-(5-Methyl-1,2,4-oxadiazol-3-yl)cyclohexyl]amine](/img/structure/B3013426.png)

![3-{[1-(Thiophene-2-sulfonyl)pyrrolidin-3-yl]oxy}-1,2,5-thiadiazole](/img/structure/B3013432.png)
![4-(6-Amino-5-cyano-3-methyl-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)-2-methoxyphenyl benzoate](/img/structure/B3013433.png)

![1-{4-[4-(4-Fluorophenyl)pyrimidin-2-yl]piperidin-1-yl}prop-2-en-1-one](/img/structure/B3013435.png)

![N-(2-chlorobenzyl)-2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B3013437.png)
![N-(3,4-difluorophenyl)-3-[3,5-dimethyl-1-(4-methyl-6-oxo-1H-pyrimidin-2-yl)pyrazol-4-yl]propanamide](/img/structure/B3013440.png)
![N-{2-(2-furyl)-2-[(4-methoxyphenyl)sulfonyl]ethyl}-4-isopropoxybenzamide](/img/structure/B3013441.png)



